7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cross-coupling Palladium catalysis Synthetic methodology

7-Halo-triazolopyridines are key medicinal chemistry scaffolds, but bromo/chloro analogs often fail under mild cross-coupling conditions, forcing harsh protocols that degrade sensitive intermediates. The 7-iodo derivative solves this via superior C-I bond reactivity. • Enables Suzuki-Miyaura, Sonogashira, Negishi & Buchwald-Hartwig couplings under mild conditions • Preferred substrate for late-stage functionalization & PET tracer development (I-124/I-125) • Essential for antileishmanial & kinase-targeted compound library synthesis Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 690258-25-4
Cat. No. B1313353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS690258-25-4
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C=C1I
InChIInChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
InChIKeyRHSZXENOJXHZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine: Procurement & Differentiation Guide


7-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 690258-25-4) is a halogenated heterocyclic building block featuring a fused triazole-pyridine bicyclic core with an iodine atom at the 7-position. This scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing biologically active molecules . The triazolopyridine framework contributes to favorable physicochemical properties, while the 7-iodo substituent functions as a reactive handle for further functionalization .

Irreplaceability of 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine


Substitution of 7-iodo-[1,2,4]triazolo[1,5-a]pyridine with alternative 7-halogenated analogs (e.g., 7-bromo or 7-chloro derivatives) or with iodine positioned elsewhere on the ring system fundamentally alters both chemical reactivity and biological performance. In cross-coupling applications, the reactivity hierarchy of C–X bonds (I > Br ≫ Cl) dictates that bromo and chloro analogs either fail to react under mild conditions or require forcing conditions that compromise sensitive functional groups . Furthermore, the triazolopyridine scaffold exhibits position-dependent biological activity: even minor regioisomeric shifts can determine whether a derivative shows therapeutic efficacy or complete inactivity, as demonstrated in antileishmanial studies where a single structural variation eliminated in vivo activity entirely [1].

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine: Differentiation Evidence


Cross-Coupling Reactivity Advantage

The 7-iodo substituent provides markedly superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs. The C–I bond at the 7-position undergoes Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig couplings under mild conditions, whereas C–Br and C–Cl bonds typically require elevated temperatures, higher catalyst loadings, or specialized ligands to achieve comparable conversion . This reactivity differential is consistent with the well-established halogen reactivity order in oxidative addition (I > Br ≫ Cl), enabling chemoselective functionalization in polyhalogenated systems [1].

Cross-coupling Palladium catalysis Synthetic methodology

Regioisomer-Specific Antileishmanial Efficacy

In a head-to-head comparison of structurally similar triazolopyridine derivatives, compound 6 (which incorporates the 7-substituted triazolopyridine core) demonstrated efficacy against both spleen and liver parasite forms in a murine model of Leishmania infantum infection, whereas compound 7 (a closely related structural variant) was inactive against liver parasites [1]. This finding directly demonstrates that the specific regioisomeric identity of the triazolopyridine scaffold is a critical determinant of in vivo biological activity, and that even subtle structural variations can completely abrogate therapeutic effect [1].

Antileishmanial Structure-activity relationship Regioselectivity

Commercial Availability & Purity Specifications

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS 690258-25-4) is commercially available from multiple reputable suppliers with documented purity specifications. Standard commercial purity is 95%, with some vendors offering higher-purity material at 98% . This compound is available with full analytical documentation including Certificate of Analysis (CoA) and Safety Data Sheets (SDS) . In contrast, many alternative 7-substituted triazolopyridine analogs (particularly 7-chloro and 7-fluoro derivatives) are not stocked as standard catalog items, requiring custom synthesis with associated lead times and cost premiums .

Procurement Purity specification Supply chain

Halogen Bonding Enhancement by Iodine

Computational and experimental studies on halogenated heteroaromatic systems demonstrate that iodine substitution substantially enhances halogen bonding capacity compared to bromine or chlorine. In bis-triazole-pyridine (BTP) scaffold studies, iodine substitution strongly enhanced halide anion binding, bromine produced a smaller enhancement, and chlorine substitution actually weakened the interaction [1]. The preference for iodinated versus unsubstituted BTP for halide recognition reached several orders of magnitude, with the effect being most pronounced for I⁻ binding [1]. While this specific study did not directly test 7-iodo-[1,2,4]triazolo[1,5-a]pyridine, the structural similarity of the BTP scaffold to the triazolopyridine core suggests that the 7-iodo substituent confers enhanced potential for halogen bonding interactions in supramolecular and coordination chemistry applications.

Halogen bonding Anion recognition Supramolecular chemistry

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine: Key Applications


Cross-Coupling: Library Synthesis & Late-Stage Functionalization

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is the preferred substrate for constructing diverse triazolopyridine-containing compound libraries via Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig couplings. The high reactivity of the C–I bond at the 7-position enables efficient coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule . This is particularly valuable in late-stage functionalization of advanced intermediates, where harsh conditions required for bromo or chloro analogs would degrade the molecule .

Radiolabeling & PET Tracer Development

The 7-iodo substituent serves as a convenient handle for introducing radioactive iodine isotopes (e.g., I-124, I-125) for positron emission tomography (PET) imaging applications . The triazolopyridine core offers metabolic stability while the iodine provides a site for radioisotope incorporation. This combination makes 7-iodo-[1,2,4]triazolo[1,5-a]pyridine a strategic starting material for developing novel PET tracers targeting oncology and CNS applications .

Antiparasitic Drug Discovery & SAR Studies

For medicinal chemistry programs targeting leishmaniasis and other parasitic diseases, 7-iodo-[1,2,4]triazolo[1,5-a]pyridine provides access to the biologically active 7-substituted triazolopyridine pharmacophore. The regioisomeric specificity demonstrated in antileishmanial studies underscores the importance of using the correct 7-substituted scaffold rather than alternative regioisomers, which may be inactive in vivo. The iodine substituent further enables diversification through cross-coupling to explore structure-activity relationships.

Supramolecular Assembly & Coordination Chemistry via Halogen Bonding

In research programs exploring halogen bonding-driven molecular recognition, anion sensing, or supramolecular assembly, the enhanced halogen bonding capacity conferred by the iodine atom makes 7-iodo-[1,2,4]triazolo[1,5-a]pyridine a superior scaffold relative to bromo or chloro analogs . The strong σ-hole character of iodine relative to lighter halogens translates to stronger directional non-covalent interactions, which are critical for achieving desired binding affinities in sensor and receptor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.